Nirogacestat hydrobromide

Übersicht

Beschreibung

It is primarily used in scientific research for its ability to inhibit the Notch signaling pathway, which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis . This compound has shown significant potential in tumor suppression, particularly in breast, pancreatic, and hepatocellular carcinoma, as well as progressive desmoid tumors .

Wirkmechanismus

- Nirogacestat is an oral γ-secretase inhibitor . Its primary target is γ-secretase, a protease that cleaves various transmembrane proteins.

- By inhibiting Notch activation, nirogacestat suppresses tumor growth in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors .

Target of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

PF 3084014 hydrobromide interacts with γ-secretase, a protease that cleaves various transmembrane proteins including Notch and BCMA . By inhibiting γ-secretase, PF 3084014 hydrobromide can curb Notch-mediated growth . This interaction with γ-secretase and its subsequent effects on Notch signaling are key biochemical properties of PF 3084014 hydrobromide .

Cellular Effects

PF 3084014 hydrobromide has been shown to have significant effects on various types of cells. It inhibits the Notch signaling pathway, contributing to tumor suppression in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors . In combination with dexamethasone, it elicits antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) .

Molecular Mechanism

The molecular mechanism of action of PF 3084014 hydrobromide involves its inhibition of γ-secretase, a protease that cleaves various transmembrane proteins . This inhibition reduces the production of amyloid-β (Aβ), a protein involved in the pathogenesis of Alzheimer’s disease . Furthermore, by inhibiting γ-secretase, PF 3084014 hydrobromide curbs the activation of the Notch signaling pathway, which is often over-activated in certain types of tumors .

Temporal Effects in Laboratory Settings

It has been shown to cause dose-dependent reductions in brain, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs over a period of 5 days .

Dosage Effects in Animal Models

In animal models, specifically guinea pigs, PF 3084014 hydrobromide exhibited dose-dependent reductions in brain, CSF, and plasma Aβ when administered at dosages ranging from 0.03 to 3 mg/kg/day .

Metabolic Pathways

Its role as a γ-secretase inhibitor suggests that it may interact with enzymes involved in the cleavage of transmembrane proteins .

Transport and Distribution

As a γ-secretase inhibitor, it is likely to interact with various transmembrane proteins .

Subcellular Localization

Given its role as a γ-secretase inhibitor, it is likely to be found in proximity to transmembrane proteins, which are the targets of γ-secretase .

Vorbereitungsmethoden

The synthesis of PF 3084014 hydrobromide involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of various intermediates.

Introduction of functional groups: Specific functional groups, such as the difluoro-naphthalenyl and imidazolyl groups, are introduced through reactions like nucleophilic substitution and amide bond formation.

Hydrobromide salt formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid

Industrial production methods for PF 3084014 hydrobromide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

PF 3084014 Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion von Imidazol zu Imidazolin.

Substitution: Nukleophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an der Kernstruktur einzuführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Desmoid Tumors

Nirogacestat is specifically indicated for adults with progressing desmoid tumors who require systemic treatment. These tumors can be particularly challenging to manage due to their aggressive nature and tendency to recur. The FDA approved Nirogacestat in November 2023 based on positive results from clinical trials demonstrating its efficacy in improving progression-free survival compared to placebo .

Clinical Trial Evidence:

- The pivotal DeFi trial (NCT03785964) involved 142 patients with progressing desmoid tumors not amenable to surgery. Participants received either 150 mg of Nirogacestat or a placebo twice daily.

- Results showed a significant improvement in progression-free survival (hazard ratio 0.29), with median progression-free survival not reached for the Nirogacestat group compared to 15.1 months for the placebo group .

- The objective response rate was also markedly higher in the Nirogacestat group (41%) compared to the placebo (8%) .

Other Cancer Types

Research is ongoing into the use of Nirogacestat for other malignancies:

- Ovarian Granulosa Cell Tumors: Currently in Phase 2 clinical development, Nirogacestat is being evaluated for its effectiveness in treating this type of tumor, which arises from the ovarian stroma .

- Multiple Myeloma: Nirogacestat is being studied as part of combination therapies targeting B-cell maturation antigen (BCMA). In preclinical models, it has shown potential to enhance the efficacy of BCMA-directed therapies by preserving membrane-bound BCMA on myeloma cells while reducing soluble BCMA levels that may interfere with treatment .

Side Effects and Management

Common side effects associated with Nirogacestat include:

- Diarrhea

- Ovarian toxicity

- Rash

- Nausea

- Fatigue

- Stomatitis

- Headache

Management strategies for these side effects typically involve supportive care and monitoring during treatment .

Vergleich Mit ähnlichen Verbindungen

PF 3084014 Hydrobromid ist unter den γ-Sekretase-Hemmern aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:

LY-411575: Ein weiterer γ-Sekretase-Hemmer mit ähnlichen Anwendungen in der Krebs- und Alzheimer-Forschung.

DAPT: Ein weit verbreiteter γ-Sekretase-Hemmer in der Neurowissenschaftlichen Forschung.

PF-06442609: Ein γ-Sekretase-Hemmer mit Anwendungen in der Krebsforschung.

PF 3084014 Hydrobromid zeichnet sich durch seine Fähigkeit aus, die Notch-Signalübertragung zu hemmen, ohne bei niedrigen Konzentrationen einen paradoxen Anstieg des Plasmaspiegels von Amyloid-β zu verursachen, was ein häufiges Problem bei anderen γ-Sekretase-Hemmern ist .

Biologische Aktivität

Nirogacestat hydrobromide, a selective gamma-secretase inhibitor, has garnered significant attention for its potential therapeutic applications, particularly in treating desmoid tumors and enhancing the efficacy of BCMA-directed therapies in multiple myeloma. This article delves into the biological activity of nirogacestat, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and case studies.

Nirogacestat functions primarily as a gamma-secretase inhibitor, blocking the proteolytic activation of the Notch receptor. Dysregulation of the Notch pathway is implicated in various cancers, including desmoid tumors and multiple myeloma. By inhibiting gamma-secretase, nirogacestat reduces Notch signaling, which can contribute to tumor growth and proliferation .

Desmoid Tumors

Nirogacestat has been evaluated in a Phase 3 clinical trial (DeFi study) for patients with progressing desmoid tumors. The trial's results demonstrated significant improvements in progression-free survival (PFS) and overall response rates compared to placebo:

- Progression-Free Survival (PFS) : The hazard ratio for disease progression or death was 0.29 (95% CI: 0.15 to 0.55; p < 0.001), indicating a substantial reduction in risk for patients treated with nirogacestat compared to those receiving placebo.

- Objective Response Rate (ORR) : The ORR was 41% in the nirogacestat group versus 8% in the placebo group (p < 0.001) with a median time to response of 5.6 months .

Table 1: Clinical Outcomes of Nirogacestat in Desmoid Tumors

| Outcome Measure | Nirogacestat Group | Placebo Group | p-value |

|---|---|---|---|

| Median PFS | Not Reached | 15.1 months | <0.001 |

| Objective Response Rate | 41% | 8% | <0.001 |

| Complete Response Rate | 7% | 0% | <0.001 |

Multiple Myeloma

In preclinical models, nirogacestat has shown promise in enhancing the efficacy of BCMA-directed therapies for multiple myeloma by preserving membrane-bound BCMA levels while reducing soluble BCMA, which may inhibit therapeutic effectiveness . This dual action could improve patient outcomes significantly.

Pharmacokinetics

Nirogacestat exhibits a high level of serum protein binding (99.6%), primarily to serum albumin and alpha-1 acid glycoprotein . Key pharmacokinetic parameters include:

- Absorption : Absolute bioavailability is approximately 19%, with peak plasma concentrations reached within 1.5 hours.

- Half-Life : The terminal elimination half-life is about 23 hours.

- Metabolism : Primarily metabolized via CYP3A4, with minor contributions from other CYP enzymes .

Table 2: Pharmacokinetic Profile of Nirogacestat

| Parameter | Value |

|---|---|

| Bioavailability | 19% |

| Time to Peak Concentration | 1.5 hours |

| Terminal Half-Life | 23 hours |

| Protein Binding | 99.6% |

Adverse Effects

The safety profile of nirogacestat includes several common adverse effects:

- Diarrhea (84%)

- Nausea (54%)

- Fatigue (51%)

- Ovarian toxicity observed in women of childbearing potential (75% experienced adverse events consistent with ovarian dysfunction) .

Most adverse events were classified as grade 1 or 2, indicating they were generally mild to moderate in severity.

Case Studies and Research Findings

In recent studies, nirogacestat has demonstrated significant benefits beyond tumor response rates:

Eigenschaften

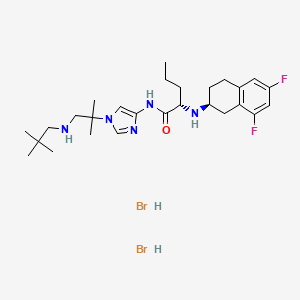

IUPAC Name |

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEYYZYDWLAIPW-KBVFCZPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43Br2F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1962925-29-6 | |

| Record name | Nirogacestat hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIROGACESTAT HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.